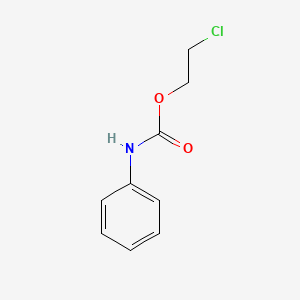
2-Chloroethyl N-phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroethyl N-phenylcarbamate is an organic compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.639 g/mol . It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloroethyl N-phenylcarbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 2-chloroethanol under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of phosgene-free methods to ensure safety and environmental compliance . One such method includes the reaction of dimethyl carbonate with aniline derivatives in the presence of a suitable catalyst . This method is preferred due to its efficiency and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Chloroethyl N-phenylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Catalysts: Catalysts such as indium triflate and tin compounds are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with aniline can produce N-phenylcarbamate derivatives .
Scientific Research Applications
2-Chloroethyl N-phenylcarbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloroethyl N-phenylcarbamate involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their inactivation . This property is exploited in its use as a pesticide, where it disrupts the normal functioning of target organisms .
Comparison with Similar Compounds
Similar Compounds
- 1-Chloroethyl N-ethyl-N-phenylcarbamate
- 2-Methylcyclohexyl N-phenylcarbamate
- 2-Ethoxyethyl N-phenylcarbamate
Uniqueness
2-Chloroethyl N-phenylcarbamate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its chloroethyl group allows for targeted interactions with nucleophiles, making it a valuable compound in various applications .
Biological Activity
2-Chloroethyl N-phenylcarbamate, with the molecular formula C9H10ClNO2 and a molecular weight of 199.639 g/mol, is an organic compound characterized by a chloroethyl group attached to a phenylcarbamate moiety. This unique structure imparts distinct reactivity and biological activity, making it a subject of interest in various fields including chemistry, biology, and medicine.
The compound is known for its ability to interact with biological macromolecules, particularly proteins and enzymes. The chloroethyl group can form covalent bonds with nucleophilic sites on these molecules, potentially leading to their inactivation. This mechanism underlies its proposed applications in enzyme inhibition and as a therapeutic agent.
Key Mechanisms:
- Covalent Bond Formation: The chloroethyl group reacts with nucleophiles in proteins.
- Enzyme Inhibition: By modifying key residues in enzymes, it can inhibit their activity.
- Potential Anticancer Activity: Its ability to damage DNA suggests potential use in cancer therapies.
Biological Activities
Research indicates that this compound exhibits significant biological activities:
- Anticancer Properties: Studies have shown that this compound can induce cell death through mechanisms involving DNA damage. This makes it a candidate for further investigation as an anticancer agent.
- Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, although detailed investigations are needed to confirm these effects.
Data Table: Biological Activity Overview
| Biological Activity | Description | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells; DNA damage | |
| Enzyme Inhibition | Modifies enzyme activity through covalent bonding | |
| Antimicrobial | Potential activity against various pathogens | |
| Protein Modification | Alters protein function via covalent interactions |
Case Studies
-
Anticancer Activity Study:
A study demonstrated the compound's ability to induce apoptosis in specific cancer cell lines by damaging DNA. The research highlighted its potential as a chemotherapeutic agent due to its selective targeting of cancerous cells while sparing normal cells. -
Enzyme Interaction Analysis:
Research focused on the interaction of this compound with various enzymes showed that it could effectively inhibit enzyme activity by forming stable adducts. This property was particularly noted in studies involving proteases and kinases, suggesting its utility in biochemical research. -
Antimicrobial Effects:
Preliminary investigations into the antimicrobial properties of this compound indicated effectiveness against certain bacterial strains. However, further studies are required to elucidate the specific mechanisms and efficacy levels.
Properties
CAS No. |
3747-48-6 |
|---|---|
Molecular Formula |
C9H10ClNO2 |
Molecular Weight |
199.63 g/mol |
IUPAC Name |
2-chloroethyl N-phenylcarbamate |
InChI |
InChI=1S/C9H10ClNO2/c10-6-7-13-9(12)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) |
InChI Key |
QYQGDFBVSZVCKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCCCl |
physical_description |
Solid; [MSDSonline] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















